ICI 199441

Description

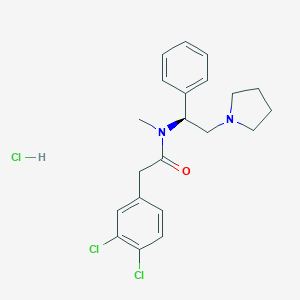

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWVWZSDBTGQJ-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921646 | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115199-84-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ici 199441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-199441 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 199441 is a potent and selective kappa-opioid receptor (KOR) agonist that has been instrumental in the characterization of the KOR system.[1][2] Its unique pharmacological profile, notably its G protein-biased agonism at the human KOR, distinguishes it from other KOR ligands and underscores its potential as a research tool and a lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its signaling cascades and experimental workflows.

Core Mechanism of Action: Selective and Biased Agonism at the Kappa-Opioid Receptor

This compound exerts its effects primarily through the activation of the kappa-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] Upon binding, this compound stabilizes a conformation of the KOR that preferentially engages intracellular G proteins over β-arrestin proteins.[1] This "biased agonism" is a critical feature of its mechanism, as the G protein and β-arrestin pathways are associated with distinct physiological outcomes. The G protein pathway is generally linked to the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway has been implicated in adverse effects such as dysphoria and sedation.

At the human KOR, this compound demonstrates a clear G protein bias.[1] However, it is noteworthy that this bias is species-dependent, with the compound showing an internalization-biased (indicative of β-arrestin recruitment) profile at the mouse KOR.[1]

Quantitative Pharmacological Profile

The following tables summarize the binding affinities and functional potencies of this compound at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Species |

| Kappa (κ) | Guinea Pig Brain | [³H]bremazocine | 6.9 | Guinea Pig |

| Kappa (κ) | Guinea Pig Brain | [³H]U-69593 | 1.5 | Guinea Pig |

| Mu (μ) | Not Specified | Not Specified | >1000 | Not Specified |

| Delta (δ) | Not Specified | Not Specified | >1000 | Not Specified |

Table 2: Functional Potency of this compound

| Assay | Tissue/Cell Line | Measured Effect | EC₅₀/IC₅₀ (nM) | Species |

| [³⁵S]GTPγS Binding | CHO cells expressing human KOR | G protein activation | 0.3 | Human |

| Mouse Vas Deferens | Inhibition of electrically stimulated contraction | 2.5 | Mouse | |

| Guinea Pig Ileum | Inhibition of electrically stimulated contraction | 0.27 | Guinea Pig | |

| Anti-nociception (Abdominal Constriction) | In vivo | Reduction of writhing | ED₅₀ = 0.03 mg/kg (s.c.) | Mouse |

| Cardioprotection | In vivo (Ischemia/Reperfusion) | Reduction of infarct size | 0.1 mg/kg (i.v.) | Rat |

Signaling Pathways

G Protein-Mediated Signaling

As a G protein-biased agonist, the primary signaling cascade initiated by this compound involves the activation of heterotrimeric G proteins, specifically of the Gαi/o family. This leads to the following downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). This typically results in neuronal hyperpolarization and reduced neurotransmitter release.

-

Activation of MAPK Pathways: KOR activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. The activation of these pathways can influence gene expression and contribute to the long-term effects of KOR agonism.

References

An In-depth Technical Guide to ICI 199441: A Potent and Selective κ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 199441 is a potent and selective agonist of the κ-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, mood, and addiction. Initially misidentified in some contexts as a leukotriene D4 antagonist, extensive research has firmly established its role as a significant tool in the study of the κ-opioid system. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a synthetic, non-opioid compound with a complex chemical structure that dictates its high affinity and selectivity for the κ-opioid receptor.

Chemical Structure:

-

IUPAC Name: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide

-

CAS Number: 115199-84-3 (for hydrochloride)

-

Molecular Formula: C₂₁H₂₄Cl₂N₂O

-

Molecular Weight: 391.33 g/mol (free base)

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at room temperature |

Pharmacological Properties

This compound is characterized by its high potency and selectivity as a κ-opioid receptor agonist. Its pharmacological profile has been determined through various in vitro and in vivo studies.

Binding Affinity and Selectivity

The binding affinity of this compound for the κ-opioid receptor, as well as its selectivity over other opioid receptor subtypes (μ and δ), has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. KOR) |

| κ (Kappa) | 0.04 | - |

| μ (Mu) | 54 | 1350 |

| δ (Delta) | 24 | 600 |

| Data presented as a representative example; values may vary between studies.[1] |

Functional Activity

As a KOR agonist, this compound stimulates intracellular signaling pathways upon binding to the receptor. Its functional potency is often determined using GTPγS binding assays, which measure the activation of G proteins, a key step in the signaling cascade. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Table 3: Functional Potency of this compound

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC50 | Data not consistently available in searched literature |

| The EC50 value for this compound in a GTPγS binding assay is not readily available in the public domain, highlighting a gap in the published literature. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the κ-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This activation initiates a signaling cascade that leads to the modulation of various cellular processes. Notably, this compound is a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway.[2]

Upon agonist binding, the Gαi/o subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can then interact with and modulate the activity of various ion channels, including inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the κ-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human κ-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in a lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of various concentrations of unlabeled this compound.

-

50 µL of [³H]U-69,593 at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

For total binding, add 50 µL of assay buffer instead of the unlabeled compound.

-

For non-specific binding, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM unlabeled U-69,593).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the κ-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human κ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of various concentrations of this compound or vehicle.

-

50 µL of the membrane suspension.

-

50 µL of GDP (final concentration 10-30 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the κ-opioid receptor system. Its high potency, selectivity, and G protein-biased agonism make it an important compound for studies aimed at understanding the physiological and pathological roles of KOR activation. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of opioid pharmacology and drug development.

References

The Potent and Selective Kappa-Opioid Receptor Agonist: A Technical Guide to the Binding Affinity of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ICI 199441 for the kappa-opioid receptor (KOR). This compound is a potent and selective KOR agonist that has been instrumental in preclinical research to understand the role of the kappa-opioid system in various physiological and pathological processes, including analgesia, mood disorders, and addiction.[1][2] A key characteristic of this compound is its nature as a G protein-biased agonist, preferentially activating G protein-mediated signaling pathways over β-arrestin pathways.[2][3] This guide summarizes the quantitative binding data, details the experimental methodologies for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined through radioligand displacement assays, yielding inhibitory constant (Ki) values. The Ki is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher binding affinity. The data presented below demonstrates the high affinity and selectivity of this compound for the kappa-opioid receptor over mu (MOR) and delta (DOR) opioid receptors.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Kappa (κ) | Human | [3H]diprenorphine | 0.04 | [4] |

| Mu (μ) | Human | [3H]diprenorphine | 54 | [4] |

| Delta (δ) | Human | [3H]diprenorphine | 24 | [4] |

Table 1: Binding Affinity of this compound for Human Opioid Receptors. This table clearly illustrates the high affinity and selectivity of this compound for the human kappa-opioid receptor.

Experimental Protocols

The determination of the binding affinity of this compound for the kappa-opioid receptor is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard protocols for such experiments.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol outlines the steps for a competitive binding assay using guinea pig brain membranes, a tissue source rich in kappa-opioid receptors.

1. Preparation of Guinea Pig Brain Membranes:

-

Tissue Homogenization: Whole guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

Washing: The resulting pellet is resuspended in fresh Tris-HCl buffer and centrifuged again under the same conditions.

-

Final Resuspension: The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL. Protein concentration is determined using a standard method such as the Bradford or Lowry assay.

2. Competitive Binding Assay:

-

Assay Components: The assay is performed in a final volume of 1 mL and contains:

-

100 µL of membrane homogenate

-

50 µL of [3H]diprenorphine (a non-selective opioid antagonist radioligand) at a final concentration of ~0.5 nM.

-

50 µL of varying concentrations of this compound (the competing non-radiolabeled ligand).

-

Assay buffer to make up the final volume.

-

-

Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The filters are placed in scintillation vials, and 5 mL of scintillation cocktail is added. The radioactivity trapped on the filters, representing the bound radioligand, is then counted using a liquid scintillation counter.

3. Data Analysis:

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]diprenorphine (the IC50 value) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the total binding minus the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand, such as 10 µM naloxone).

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:[1][3][5]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways of this compound

As a G protein-biased agonist, this compound preferentially activates the G protein-dependent signaling cascade upon binding to the kappa-opioid receptor, while having a reduced ability to recruit β-arrestin.[2][3] The KOR is coupled to inhibitory G proteins (Gi/o).

G Protein-Dependent Signaling Cascade:

-

Receptor Activation: this compound binds to and stabilizes an active conformation of the KOR.

-

G Protein Activation: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein.

-

Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effectors:

-

Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.

-

The preferential activation of this G protein pathway is thought to be responsible for the analgesic effects of KOR agonists, while the de-emphasized β-arrestin pathway has been linked to adverse effects such as dysphoria.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. radioligand homogenate binding: Topics by Science.gov [science.gov]

- 5. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

An In-depth Technical Guide on the Biased Agonism of ICI 199441 at the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of conditions including pain, addiction, and mood disorders. However, the clinical utility of many KOR agonists has been limited by adverse effects such as dysphoria, sedation, and hallucinations. The concept of "biased agonism" or "functional selectivity" has emerged as a promising strategy to overcome these limitations. Biased agonists selectively activate specific downstream signaling pathways over others, offering the potential to separate therapeutic effects from unwanted side effects. It is hypothesized that for KOR, activation of G protein signaling pathways mediates the desired analgesic effects, while the recruitment of β-arrestin is associated with the adverse effects.[1]

ICI 199441 is a potent and selective KOR agonist that has been identified as a G protein-biased agonist.[2][3] This technical guide provides a comprehensive overview of the biased agonism of this compound at the KOR, including quantitative data on its signaling profile, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Biased Agonism of this compound

The biased signaling profile of this compound has been characterized by quantifying its activity in assays measuring G protein activation and receptor internalization (as a proxy for β-arrestin pathway engagement). The following tables summarize the quantitative data for this compound and the reference agonist U-50488, a well-characterized KOR agonist, at the human kappa opioid receptor (hKOR).

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay) at the Human KOR

| Ligand | pEC₅₀ | Eₘₐₓ (%) (relative to U-50488) |

| U-50488 | 8.1 ± 0.1 | 100 |

| This compound | 9.2 ± 0.1 | 110 ± 5 |

Table 2: Receptor Internalization at the Human KOR

| Ligand | pEC₅₀ | Eₘₐₓ (%) (relative to U-50488) |

| U-50488 | 7.5 ± 0.1 | 100 |

| This compound | 7.2 ± 0.2 | 60 ± 8 |

Data in the tables are representative values compiled from published literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biased agonism. The following are detailed protocols for the key assays used to characterize the signaling profile of this compound at the KOR.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G protein engagement.

Materials:

-

Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR or HEK293-hKOR cells)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS

-

GDP

-

This compound and U-50488

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Plate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing hKOR in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of serially diluted this compound, U-50488, or vehicle control.

-

50 µL of membrane suspension (typically 10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a plate scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all values. Normalize the data to the maximal response of the reference agonist (U-50488) and plot the concentration-response curves to determine pEC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)

This cell-based assay quantifies the interaction between an activated KOR and β-arrestin2. The PathHunter™ assay from DiscoverX is a common method that utilizes enzyme fragment complementation.

Materials:

-

CHO-K1 cells stably co-expressing hKOR fused to a ProLink™ tag (PK) and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and geneticin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and U-50488.

-

PathHunter™ Detection Reagents (including Galacton Star® substrate).

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered CHO-K1 cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and U-50488 in assay buffer.

-

Agonist Stimulation: Remove the cell culture medium from the wells and add the diluted compounds. Incubate the plates for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter™ detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Luminescence Reading: Measure the chemiluminescent signal from each well using a luminometer.

-

Data Analysis: Normalize the data to the maximal response of the reference agonist (U-50488) and plot the concentration-response curves to determine pEC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of the kappa opioid receptor and the workflows of the experimental protocols described above.

References

- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]

- 2. Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors [escholarship.org]

- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]

In Vitro Pharmacological Profile of ICI 199441: A Potent and Selective κ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of ICI 199441, a potent and selective agonist for the κ-opioid receptor (KOR). This compound is distinguished as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1] This property makes it a valuable tool for investigating the distinct physiological roles of these two signaling cascades downstream of KOR activation.

Quantitative Analysis of Receptor Binding and Functional Activity

The in vitro pharmacological profile of this compound has been characterized through radioligand binding assays and functional assessments of G protein activation. The data presented below, collated from multiple studies, highlights its high affinity and selectivity for the human κ-opioid receptor, alongside its potent agonistic activity.

Opioid Receptor Binding Affinity

The binding affinity of this compound for human recombinant μ (mu), δ (delta), and κ (kappa) opioid receptors was determined using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate a pronounced selectivity for the κ-opioid receptor.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| κ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 0.04 | [2] |

| [3H]U-69,593 | Not Specified | 0.05 | [2] | |

| μ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 190 | [2] |

| δ-Opioid Receptor | [3H]diprenorphine | CHO-K1 | 24 | [2] |

Functional Agonist Activity at the κ-Opioid Receptor

The functional potency of this compound as a KOR agonist was evaluated using the [³⁵S]GTPγS binding assay. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a direct measure of receptor-mediated G protein activation.

| Assay | Cell Line | EC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing hKOR | 0.3 | [2] |

| [³⁵S]GTPγS Binding | Human Membranes | 0.3 | [2] |

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human κ, μ, and δ opioid receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human opioid receptor subtypes.

-

Radioligands: [³H]diprenorphine or [³H]U-69,593.

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.

-

The incubation is carried out at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy of this compound in activating G proteins via the κ-opioid receptor.

Materials:

-

Cell membranes from CHO cells expressing the human κ-opioid receptor (hKOR).

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled GTPγS (for non-specific binding determination).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Varying concentrations of this compound.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with GDP in the assay buffer.

-

Serial dilutions of this compound are added to the wells.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The assay is terminated by rapid filtration through glass fiber filters.

-

Filters are washed to remove unbound [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing the Molecular Mechanism

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki) using a competitive radioligand binding assay.

Signaling Pathway of this compound at the κ-Opioid Receptor

Caption: G protein-biased signaling cascade initiated by this compound binding to the KOR.

References

In-Depth Technical Guide: Opioid Receptor Subtype Selectivity of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICI 199441 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), demonstrating significant promise in preclinical studies for its analgesic effects. A key characteristic of this compound is its pronounced selectivity for the KOR over the mu (μ) and delta (δ) opioid receptors, minimizing the potential for side effects commonly associated with less selective opioids. Furthermore, this compound exhibits functional selectivity as a G protein-biased agonist at the KOR. This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the three main opioid receptor subtypes, complete with detailed experimental methodologies and visual representations of key pathways.

Opioid Receptor Binding Affinity

The selectivity of this compound is primarily defined by its differential binding affinities for the kappa, mu, and delta opioid receptors. The seminal work by Costello and colleagues in 1988 first elucidated the remarkable KOR selectivity of this compound.

Data Presentation: Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) | Selectivity Ratio (μ/κ) | Selectivity Ratio (δ/κ) | Reference |

| Kappa (κ) | [³H]-U-69,593 | Guinea pig cerebellum membranes | 0.21 | - | - | [1] |

| Mu (μ) | [³H]-D-Ala²,MePhe⁴,Gly-ol⁵-enkephalin (DAMGO) | Rat brain membranes (minus cerebellum) | 260 | 1238 | - | [1] |

| Delta (δ) | [³H]-D-Pen²,D-Pen⁵-enkephalin (DPDPE) | Rat brain membranes (minus cerebellum) | 1800 | - | 8571 | [1] |

Note: The inhibitory constants (Ki) were derived from IC50 values using the Cheng-Prusoff equation. The selectivity ratio is calculated by dividing the Ki value for the mu or delta receptor by the Ki value for the kappa receptor.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound for the opioid receptor subtypes was determined using competitive radioligand binding assays.

Tissue Preparation

-

For Kappa Receptor Binding: Cerebella from male guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 10 minutes. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands. Following a second centrifugation, the final pellet was resuspended in the assay buffer.

-

For Mu and Delta Receptor Binding: Brain tissue (excluding the cerebellum) from male Sprague-Dawley rats was used. The preparation method was similar to that for the guinea pig cerebellum.

Binding Assay Protocol

-

Incubation: Assays were conducted in a final volume of 1 ml containing the prepared membrane homogenate, the respective radioligand, and varying concentrations of the competing ligand (this compound).

-

Radioligands:

-

Kappa: [³H]-U-69,593 (a selective KOR agonist)

-

Mu: [³H]-D-Ala²,MePhe⁴,Gly-ol⁵-enkephalin (DAMGO) (a selective MOR agonist)

-

Delta: [³H]-D-Pen²,D-Pen⁵-enkephalin (DPDPE) (a selective DOR agonist)

-

-

Non-specific Binding: Determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., 10 μM naloxone).

-

Termination: The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The IC50 values were then converted to inhibitory constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining opioid receptor binding affinity.

Functional Activity: G Protein-Biased Agonism

This compound is not only a selective KOR agonist but also exhibits functional selectivity by preferentially activating G protein signaling pathways over the β-arrestin pathway. This is a significant characteristic, as G protein signaling is associated with the desired analgesic effects, while β-arrestin recruitment is often linked to adverse effects such as tolerance and dysphoria.

Data Presentation: Functional Activity of this compound at the Human Kappa Opioid Receptor

| Functional Assay | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | EC50 (nM) | 0.98 | |

| Emax (%) | 95 | ||

| Receptor Internalization | EC50 (nM) | > 10,000 | |

| Emax (%) | < 10 |

Note: EC50 is the half-maximal effective concentration, and Emax is the maximum response. These values are for the human kappa opioid receptor.

Experimental Protocols: Functional Assays

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in G protein-coupled receptor (GPCR) activation.

-

Cell Culture: HEK293 cells stably expressing the human kappa opioid receptor (hKOR) are used.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation, similar to the protocol for binding assays.

-

Assay Protocol: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [³⁵S]GTPγS. The reaction is incubated at 30°C and terminated by rapid filtration. The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for G protein activation.

Receptor Internalization Assay (β-Arrestin Pathway)

This assay measures the agonist-induced internalization of the receptor, a process often mediated by β-arrestin.

-

Cell Culture: HEK293 cells stably expressing a tagged version of the hKOR (e.g., with an N-terminal FLAG tag) are used.

-

Assay Protocol: Cells are treated with varying concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C. The amount of receptor remaining on the cell surface is then quantified. This can be done using an antibody-based method, such as an enzyme-linked immunosorbent assay (ELISA), that detects the extracellular tag on the non-internalized receptors.

-

Data Analysis: The percentage of receptor internalization is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the EC50 and Emax.

Signaling Pathway: G Protein-Biased Agonism of this compound

Caption: Simplified signaling pathway of this compound at the KOR.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a highly potent and selective kappa-opioid receptor agonist. Its remarkable selectivity for the KOR over the MOR and DOR, combined with its functional bias towards G protein signaling, makes it a valuable pharmacological tool for investigating the roles of the KOR in various physiological and pathological processes. For drug development professionals, the unique profile of this compound highlights the potential for designing novel analgesics with an improved side-effect profile by targeting specific opioid receptor subtypes and their downstream signaling pathways.

References

The Pharmacokinetic Profile of ICI 199441 in Rodents: An In-depth Technical Guide

Disclaimer: As of late 2025, detailed public domain data on the specific pharmacokinetic profile of ICI 199441 in rodents is scarce. This technical guide therefore provides a comprehensive overview of the expected pharmacokinetic properties of a compound like this compound, a potent and selective κ-opioid receptor (KOR) agonist, based on general principles of drug metabolism and pharmacokinetics (DMPK) in preclinical rodent models. The quantitative data presented is illustrative and intended to guide researchers in the design and interpretation of their own studies.

Introduction to this compound

This compound is a highly selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor involved in analgesia, mood, and addiction. A key characteristic of this compound is its nature as a G protein-biased agonist. This means it preferentially activates the G protein signaling cascade over the β-arrestin pathway, a property that is of significant interest in drug development for its potential to separate therapeutic effects from adverse effects such as dysphoria and sedation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design of efficacious and safe therapeutic regimens.

Expected Pharmacokinetic Profile in Rodents

Based on its characteristics as a small molecule, this compound would be expected to exhibit a pharmacokinetic profile that can be thoroughly characterized in rodent models. The following sections detail the anticipated properties and the experimental approaches to define them.

Illustrative Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic parameters that would be determined for a compound like this compound following intravenous (IV) and oral (PO) administration in rats.

Table 1: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Illustrative) | Description |

| C₀ | ng/mL | 500 | Initial plasma concentration at time zero. |

| AUC₀-inf | ng*h/mL | 1500 | Area under the plasma concentration-time curve from time zero to infinity. |

| t₁/₂ | h | 4 | Elimination half-life. |

| CL | mL/min/kg | 10 | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | L/kg | 2.5 | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Table 2: Illustrative Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Illustrative) | Description |

| Cₘₐₓ | ng/mL | 200 | Maximum observed plasma concentration. |

| Tₘₐₓ | h | 1 | Time to reach maximum plasma concentration. |

| AUC₀-t | ng*h/mL | 1200 | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |

| F% | % | 80 | Oral bioavailability, the fraction of the administered dose that reaches systemic circulation. |

Experimental Protocols

This section outlines a generic, detailed methodology for a pharmacokinetic study of a compound like this compound in rats.

Animal Studies

-

Species: Male Sprague-Dawley rats (n=3-5 per group)

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimation: Animals are acclimated for at least 7 days prior to the study.

-

Catheterization: For intravenous studies, rats are surgically implanted with a catheter in the jugular vein for dosing and blood sampling.

Dosing

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus injection via the jugular vein catheter. A typical dose might be 1 mg/kg.

-

Oral (PO) Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage. A typical dose might be 5 mg/kg.

Blood Sampling

-

Schedule: Blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile (B52724) containing an internal standard.

-

Analysis: The supernatant is injected into the LC-MS/MS system for quantification.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Visualizations

Signaling Pathway of a G Protein-Biased κ-Opioid Receptor Agonist

The following diagram illustrates the signaling pathway activated by a G protein-biased agonist like this compound at the κ-opioid receptor. The pathway leading to therapeutic effects (analgesia) is favored, while the pathway associated with adverse effects is minimized.

Caption: G Protein-Biased Signaling of this compound at the κ-Opioid Receptor.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in-vivo pharmacokinetic study in rodents.

Caption: Workflow of a Typical Rodent Pharmacokinetic Study.

The Central Nervous System Effects of ICI 199441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 199441 is a potent and highly selective kappa-opioid receptor (KOR) agonist renowned for its utility as a research tool in neuropharmacology. Functioning as a G protein-biased agonist, it provides a refined mechanism for investigating KOR-mediated signaling pathways within the central nervous system (CNS).[1] Its activation of these pathways leads to significant CNS effects, most notably analgesia, sedation, and profound modulation of the mesolimbic dopamine (B1211576) system. This technical guide provides an in-depth overview of the CNS effects of this compound, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its core mechanisms of action.

Mechanism of Action in the Central Nervous System

This compound exerts its effects by selectively binding to and activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) extensively distributed throughout the CNS. KORs are canonically coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the G protein dissociates, initiating downstream signaling cascades that ultimately modulate neuronal excitability.

The primary signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, resulting in an overall inhibitory effect on neuronal function.

Quantitative Pharmacological Profile

This compound demonstrates high affinity and remarkable selectivity for the kappa-opioid receptor over both mu- and delta-opioid receptors. This selectivity is crucial for its use as a specific pharmacological tool.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand Binding Assay | Ki (nM) | Selectivity Ratio (KOR vs. Other) |

| Kappa (κ) | Recombinant human KOR | 0.04 | - |

| Mu (μ) | Recombinant human MOR | >10,000 | >250,000-fold |

| Delta (δ) | Recombinant human DOR | 24 | 600-fold |

| Data derived from studies on biased KOR agonists.[2] |

Table 2: In Vivo CNS Effects of KOR Agonists in Rodent Models

| Effect | Animal Model | Test | Route | ED₅₀ |

| Antinociception | Rat | Paw Pressure Test | s.c. | ~0.54 mg/kg |

| Sedation | Mouse | Open Field Test | i.p. / s.c. | Dose-dependent reduction in locomotion |

| ED₅₀ value for antinociception is for a related arylacetamide and serves as an exemplar for this class of compounds. Sedative effects for KOR agonists like U50,488H are well-documented to occur at analgesic doses.[3] |

Key Central Nervous System Effects

Antinociception

As a potent KOR agonist, this compound produces robust analgesia. Activation of KORs in the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the dorsal horn of the spinal cord inhibits the transmission of pain signals. This makes it effective against thermally-induced pain in preclinical models.

Sedation and Locomotor Depression

A characteristic CNS effect of systemic KOR agonist administration is sedation, observed as a significant decrease in spontaneous locomotor activity.[3] This is primarily attributed to the inhibition of dopamine release in motor-regulating regions of the brain, such as the nucleus accumbens.

Modulation of Dopamine Release

KORs are densely expressed on the terminals of dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc). Activation of these presynaptic KORs by this compound inhibits the release of dopamine into the synapse. This mechanism is central to the sedative effects of KOR agonists and is also believed to underlie their characteristic aversive or dysphoric properties, which limit their therapeutic potential.

Experimental Protocols

The following protocols are standardized methods for assessing the primary CNS effects of this compound in rodents.

Hot Plate Test for Thermal Antinociception

This test measures the analgesic effect of a compound against a thermal pain stimulus.

-

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.

-

Procedure:

-

Set the surface temperature of the hot plate to a constant, noxious level (typically 52-55°C).[4]

-

Administer this compound or vehicle control to the test animal (e.g., mouse or rat) via the desired route (e.g., subcutaneous, intraperitoneal).

-

At a predetermined time post-injection (e.g., 30 minutes), place the animal on the hot plate.

-

Start a timer immediately.

-

Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the plate to the first definitive sign of pain is recorded as the response latency.[5]

-

A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage.[6][7] If the animal does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.

-

-

Data Analysis: The analgesic effect is typically expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

Open Field Test for Sedation and Locomotion

This assay assesses spontaneous locomotor activity and is commonly used to measure the sedative or depressant effects of drugs.[8]

-

Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls to prevent escape, typically made of a non-reflective material. The arena is often placed in a sound-attenuated room with consistent, diffuse lighting. An overhead camera connected to video tracking software is used for automated data collection.[9][10]

-

Procedure:

-

Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Administer this compound or vehicle control.

-

At a specified time post-injection, place the animal gently in the center or a corner of the open field arena.

-

Record the animal's activity for a set period, typically ranging from 5 to 60 minutes.[3][10]

-

Thoroughly clean the arena with a mild ethanol (B145695) solution between trials to eliminate olfactory cues.

-

-

Data Analysis: Key parameters measured by the tracking software include:

-

Total Distance Traveled: A primary measure of overall locomotion. A significant decrease compared to vehicle control indicates sedation or motor impairment.

-

Ambulatory Time: The total time the animal is in motion.

-

Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior. A dose-dependent reduction in these parameters is indicative of the sedative effects of the KOR agonist.[11]

-

Conclusion

This compound is an invaluable pharmacological agent for probing the function of the kappa-opioid system in the central nervous system. Its high potency and selectivity allow for precise investigation of KOR-mediated processes. The principal CNS effects—analgesia, sedation, and inhibition of dopamine release—are mechanistically linked through the activation of Gαi/o-coupled signaling pathways. The detailed quantitative data and standardized protocols provided in this guide serve as a foundational resource for researchers designing experiments to further elucidate the complex roles of the kappa-opioid receptor in health and disease.

References

- 1. ICI-199,441 [medbox.iiab.me]

- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. jneurosci.org [jneurosci.org]

- 7. jove.com [jove.com]

- 8. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 10. transpharmation.com [transpharmation.com]

- 11. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of ICI 199441

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ICI 199441, a potent and selective kappa-opioid receptor (KOR) agonist. It consolidates preclinical data, outlines experimental methodologies, and explores the compound's mechanism of action and potential therapeutic applications in areas such as cardioprotection, analgesia, and pruritus.

Core Compound Profile: this compound

This compound is a synthetic, non-peptide small molecule that acts as a highly potent and selective agonist for the κ-opioid receptor (KOR).[1][2][3][4] It is a member of the arylacetamide class of KOR agonists. A key characteristic of this compound is its functional selectivity; it is a G protein-biased agonist, preferentially activating G protein signaling pathways over the β-arrestin pathway.[1][2][5] This biased agonism is a significant area of interest in modern pharmacology, as it holds the potential to separate desired therapeutic effects from unwanted side effects.[5] In vitro studies have demonstrated that this compound is approximately 146 times more potent than U-50488, a standard selective KOR agonist.[]

Mechanism of Action: Biased KOR Agonism

As a Gi/o-coupled G protein-coupled receptor (GPCR), the κ-opioid receptor's activation triggers several intracellular signaling cascades.[5] this compound, as a G protein-biased agonist, primarily initiates these canonical pathways, leading to a reduction in neuronal excitability and neurotransmitter release.[5]

The primary downstream effects of this compound-mediated KOR activation include:

-

Inhibition of Adenylyl Cyclase (AC): This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[5] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx, which is critical for neurotransmitter release.[5]

This combination of effects suppresses the release of excitatory neurotransmitters such as glutamate (B1630785) and neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which are fundamental to pain signaling.[5] The bias away from β-arrestin signaling is hypothesized to reduce the incidence of adverse effects commonly associated with KOR activation, such as dysphoria and sedation.[5][7]

Figure 1: Signaling pathway of the KOR biased agonist this compound.

Potential Therapeutic Applications & Preclinical Evidence

This compound has been investigated in several preclinical models, demonstrating potential therapeutic utility in cardiovascular and neurological conditions.

A significant potential application of this compound is in conferring resistance to cardiac ischemia/reperfusion (I/R) injury.[3][8][9][10] Studies show that its administration can limit the extent of myocardial damage following an ischemic event.

Quantitative Data: Cardioprotection

| Application | Animal Model | Dosage & Route | Key Result | Reference |

|---|---|---|---|---|

| Cardioprotection | Male Wistar Rats | 0.1 mg/kg, IV | 41% reduction in infarct size/area at risk (IS/AAR) ratio. | [9] |

| Antiarrhythmic | Male Wistar Rats | 0.1 mg/kg, IV | Produces a potent antiarrhythmic effect when given before ischemia. |[3][10] |

Experimental Protocol: Myocardial Ischemia/Reperfusion Model [9]

-

Subjects: Male Wistar rats.

-

Surgical Procedure: Subjects undergo a 45-minute occlusion of a coronary artery to induce ischemia, followed by a 120-minute period of reperfusion.

-

Drug Administration: this compound (0.1 mg/kg) is administered intravenously 5 minutes prior to the onset of reperfusion.

-

Antagonist Studies: To confirm the mechanism, selective antagonists for κ, μ, and δ opioid receptors (e.g., nor-binaltorphimine, CTAP, TIPP[psi]) and peripherally restricted antagonists (e.g., naloxone (B1662785) methiodide) are administered 10 minutes before reperfusion.

-

Primary Endpoint: The infarct size is measured as a ratio of the total area at risk (IS/AAR), allowing for quantification of the cardioprotective effect. The study demonstrated that the protective effect was blocked by a KOR antagonist and a peripheral opioid antagonist, confirming the involvement of peripheral κ-opioid receptors.[9]

Figure 2: Experimental workflow for the cardiac I/R injury model.

KOR agonists are a well-established class of analgesics.[1][2][5] They represent a promising alternative to traditional μ-opioid receptor (MOR) agonists like morphine, as they are associated with a lower risk of respiratory depression, dependence, and abuse.[5][7] this compound has demonstrated analgesic effects in preclinical models, such as the formalin test, which models inflammatory pain.[5] However, the therapeutic potential of centrally-acting KOR agonists for pain has been limited by dose-limiting side effects, including sedation and dysphoria.[7][11]

Figure 3: Logical flow of KOR-mediated analgesia.

Chronic itch (pruritus) is a debilitating condition with limited effective treatments. Preclinical research points to a role for the central KOR system in modulating itch. A study utilizing a mouse model of psoriasis-like dermatitis found that this compound could significantly reduce itch-related scratching behavior.[12]

Quantitative Data: Antipruritic Effects

| Application | Animal Model | Dosage & Route | Key Result | Reference |

|---|

| Antipruritic | Imiquimod-induced Psoriasis Model (Male C57BL/6J mice) | 1 mg/kg, Oral | Significant reduction in scratching bouts (p < 0.0001) vs. vehicle, with no effect on locomotor activity. |[12] |

Experimental Protocol: Imiquimod-Induced Psoriasis Itch Model [12]

-

Subjects: Male C57BL/6J mice.

-

Model Induction: A daily topical application of imiquimod (B1671794) (IMQ) cream is administered to the shaved backs of mice to induce a psoriasis-like dermatitis, which is associated with significant scratching behavior.

-

Drug Administration: ICI-199,441 (1 mg/kg) or vehicle is administered orally. In parallel studies, a peripherally-selective KOR agonist (asimadoline) was shown to be ineffective, suggesting a centrally-mediated antipruritic mechanism.[12]

-

Behavioral Analysis: Following drug administration, mice are recorded, and the number of scratching bouts is quantified by trained observers to assess the antipruritic effect. Locomotor activity is also measured to rule out sedation as a confounding factor.

Summary of Preclinical Data

The following table summarizes the key quantitative findings for this compound from the cited preclinical studies.

| Therapeutic Application | Compound | Animal Model | Dosage & Route | Key Quantitative Result |

| Cardioprotection | This compound | Male Wistar Rat (I/R) | 0.1 mg/kg, IV | 41% reduction in infarct size/area at risk ratio.[9] |

| Antipruritic | This compound | Male C57BL/6J Mouse (Psoriasis) | 1 mg/kg, Oral | Significant reduction in scratching (p < 0.0001).[12] |

| In Vitro Potency | This compound | N/A | N/A | 146-fold more potent than U-50488.[] |

Challenges and Future Directions

Despite promising preclinical data, the development of centrally-acting KOR agonists like this compound for therapeutic use faces significant hurdles. The primary challenge is the class-wide central nervous system (CNS) side effects, including dysphoria, sedation, and aversion, which have led to disappointing results in clinical trials for other KOR agonists.[7][11]

Future strategies in the field are focused on mitigating these adverse effects by:

-

Developing Peripherally Restricted Agonists: These compounds are designed not to cross the blood-brain barrier, thereby providing therapeutic effects in the periphery (e.g., for visceral pain or cardiac protection) without causing CNS side effects.

-

Optimizing Biased Agonism: Further refining G protein bias over β-arrestin recruitment may offer a path to an improved therapeutic index, though this is still an area of active research.[5]

References

- 1. ICI-199,441 [medbox.iiab.me]

- 2. ICI-199,441 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. ICI-199441 | κ-Opioid Receptor Agonist | MedChemExpress [medchemexpress.eu]

- 9. Activation of Peripheral Opioid Kappa1 Receptor Prevents Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]

- 12. Involvement of µ-opioid Receptors and κ-opioid Receptors in Itch-related Scratching Behaviour of Imiquimod-induced Psoriasis-like Dermatitis in Mice | HTML | Acta Dermato-Venereologica [medicaljournals.se]

Methodological & Application

In Vivo Experimental Protocols for ICI 199441: A Detailed Application Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound across various physiological and pathological models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the κ-opioid receptor, a G-protein coupled receptor (GPCR). Notably, this compound is described as a G-protein biased agonist.[1] This means it preferentially activates the Gαi/o signaling cascade over the β-arrestin pathway.

Upon activation by an agonist like this compound, the Gαi/o subunit of the KOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit can modulate ion channel activity, resulting in a reduction of calcium influx and an increase in potassium efflux. These cellular events collectively lead to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which underlies the analgesic and other central nervous system effects of KOR agonists.

In Vivo Applications and Experimental Protocols

This compound has been investigated for its potential therapeutic effects in several in vivo models. The following sections detail experimental protocols for some of these applications.

Cardiovascular Protection: Ischemia/Reperfusion Injury

This compound has demonstrated cardioprotective effects by improving the heart's resistance to ischemia/reperfusion injury.[2][3]

Experimental Model: Wistar Rats

Protocol:

-

Administer this compound hydrochloride at a dose of 0.1 mg/kg via intravenous (IV) injection.[2][3]

-

The injection should be given as a single dose, 15 minutes prior to the induction of ischemia.[2][3]

-

Induce ischemia according to the established laboratory model (e.g., coronary artery ligation).

-

Following the ischemic period, initiate reperfusion.

-

Monitor and assess cardiac function and arrhythmia throughout the experiment.

Quantitative Data Summary:

| Animal Model | Compound | Dosage | Administration Route | Timing | Observed Effect | Reference |

| Wistar Rats | This compound hydrochloride | 0.1 mg/kg | Intravenous (IV) | 15 min before ischemia | Potent antiarrhythmic effect | [2][3] |

Analgesia

As a κ-opioid receptor agonist, this compound is expected to possess analgesic properties.[1] Standard nociceptive assays can be employed to evaluate these effects.

Experimental Workflow for Analgesia Testing:

Suggested Protocols:

-

Tail-Flick Test: This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.

-

Gently restrain the animal.

-

Apply a focused beam of heat to a specific point on the tail.

-

Record the time it takes for the animal to flick its tail away from the heat source.

-

Administer this compound or vehicle control.

-

Repeat the measurement at predetermined time points after administration.

-

-

Hot-Plate Test: This assay assesses the animal's response to a heated surface.

-

Place the animal on a temperature-controlled hot plate.

-

Record the latency to a nociceptive response (e.g., licking a hind paw, jumping).

-

Administer this compound or vehicle control.

-

Repeat the measurement at various intervals post-administration.

-

Note: Specific dosages and administration routes for this compound in these models require further investigation and optimization based on the chosen animal model and experimental design.

Anxiety-Like Behavior

The κ-opioid system is implicated in the modulation of anxiety and stress responses. This compound can be evaluated for its anxiolytic or anxiogenic potential using standard behavioral paradigms.

Suggested Protocols:

-

Elevated Plus-Maze (EPM): This test is based on the conflict between the rodent's innate aversion to open spaces and its motivation to explore a novel environment.

-

Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

Administer this compound or vehicle control prior to the test.

-

-

Light-Dark Box Test: This test utilizes the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

-

The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.

-

Place the animal in the light compartment and allow it to move freely between the two chambers for a defined duration.

-

Measure the time spent in each compartment and the number of transitions between them.

-

Administer this compound or vehicle control before placing the animal in the apparatus.

-

Compound Preparation and Administration

Stock Solution Preparation: For in vitro studies, this compound hydrochloride can be dissolved in DMSO to a concentration of 250 mg/mL (584.39 mM) with the aid of ultrasonication.[1]

Working Solution for In Vivo Administration: It is recommended to prepare fresh working solutions on the day of the experiment.[2] A common method for preparing an injectable solution is as follows:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.[2]

-

Add 400 µL of PEG300 and mix thoroughly.[2]

-

Add 50 µL of Tween-80 and mix until the solution is clear.[2]

-

Add 450 µL of saline to reach the final volume of 1 mL.[2]

Administration Routes: The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for rodents include:

-

Intravenous (IV)

-

Intraperitoneal (IP)

-

Subcutaneous (SC)

-

Oral gavage (PO)

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal dose of this compound for the desired effect in the chosen animal model.

-

Pharmacokinetics: The pharmacokinetic profile of this compound should be considered when designing experiments, including the timing of administration relative to the experimental endpoint.

-

Control Groups: Appropriate vehicle control groups are essential for interpreting the results of in vivo studies.

-

Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.

These application notes and protocols provide a starting point for researchers interested in investigating the in vivo effects of this compound. It is important to adapt and optimize these protocols based on the specific research question and the available resources.

References

Application Notes and Protocols for Dissolving ICI 199,441 for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction